REACTION_CXSMILES
|
[H-].[Na+].[Si]([CH:10]1[C:15](=[O:16])[NH:14][C:13]2[CH:17]=[C:18]([CH2:21][OH:22])[CH:19]=[CH:20][C:12]=2[O:11]1)(C(C)(C)C)(C)C.[CH3:23][O:24][C:25](=[O:28])[CH2:26]Cl.Cl>CN(C=O)C.O>[CH3:23][O:24][C:25](=[O:28])[CH2:26][N:14]1[C:13]2[CH:17]=[C:18]([CH2:21][OH:22])[CH:19]=[CH:20][C:12]=2[O:11][CH2:10][C:15]1=[O:16] |f:0.1|
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Name
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TBDMS-6-(hydroxymethyl)2H-1,4-benzoxazin-3(4H)-one
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Quantity
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2 g
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Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)C1OC2=C(NC1=O)C=C(C=C2)CO
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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COC(CCl)=O
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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to stir at RT for 2 h
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Duration
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2 h
|
Type
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STIRRING
|
Details
|
stirred at RT for 12 h
|
Duration
|
12 h
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was further cooled to 0° C.
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Type
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STIRRING
|
Details
|
stirred at RT for 12 h
|
Duration
|
12 h
|
Type
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EXTRACTION
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Details
|
extracted with ethylacetate (3×150 mL)
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Type
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WASH
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Details
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The combined organic layer was washed with 10% aqueous NaHCO3 solution, brine
|
Type
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CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum and crude
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography over silica gel (CHCl3/Methanol, 99.5:0.5)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CN1C(COC2=C1C=C(C=C2)CO)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |